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Compound of Interest

Compound Name: K-7174

Cat. No.: B1663643 Get Quote

An In-depth Technical Guide to K-7174: Discovery, Structure, and Mechanism of Action

Introduction
K-7174 is an orally active, small molecule inhibitor belonging to the homopiperazine class of

compounds.[1][2] It was initially identified as a novel proteasome inhibitor with a distinct binding

mechanism compared to earlier drugs like bortezomib.[1][2] Subsequent research has revealed

its dual role as an inhibitor of both the proteasome and GATA transcription factors, leading to a

range of anti-tumor and anti-inflammatory activities.[3][4] This technical guide provides a

comprehensive overview of the discovery, chemical properties, mechanism of action, and

pharmacological data associated with K-7174, tailored for researchers and professionals in

drug development.

Chemical Structure and Properties
K-7174, with the chemical formula C₃₃H₄₈N₂O₆, is chemically known as N,N′-bis-(E)-[5-(3,4,5-

trimethoxy-phenyl)-4-pentenyl]homopiperazine.[5] It is a symmetrical molecule featuring a

central homopiperazine ring linked to two identical side chains, each containing a

trimethoxyphenyl group.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1663643?utm_src=pdf-interest
https://www.benchchem.com/product/b1663643?utm_src=pdf-body
https://www.benchchem.com/product/b1663643?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23878197/
https://www.researchgate.net/publication/251235586_The_Novel_Orally_Active_Proteasome_Inhibitor_K-7174_Exerts_Anti-myeloma_Activity_in_Vitro_and_in_Vivo_by_Down-regulating_the_Expression_of_Class_I_Histone_Deacetylases
https://pubmed.ncbi.nlm.nih.gov/23878197/
https://www.researchgate.net/publication/251235586_The_Novel_Orally_Active_Proteasome_Inhibitor_K-7174_Exerts_Anti-myeloma_Activity_in_Vitro_and_in_Vivo_by_Down-regulating_the_Expression_of_Class_I_Histone_Deacetylases
https://www.medchemexpress.com/K-7174.html
https://pubmed.ncbi.nlm.nih.gov/17604001/
https://www.benchchem.com/product/b1663643?utm_src=pdf-body
https://www.benchchem.com/product/b1663643?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3757220/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

IUPAC Name

1,4-bis[(E)-5-(3,4,5-

trimethoxyphenyl)pent-4-

enyl]-1,4-diazepane

PubChem[6]

Molecular Formula C₃₃H₄₈N₂O₆ PubChem[6]

Molecular Weight 568.7 g/mol PubChem[6]

CAS Number 191089-59-5 MedchemExpress[3]

Mechanism of Action
K-7174 exerts its biological effects through multiple mechanisms, primarily by inhibiting the

proteasome and GATA transcription factors. This dual activity leads to downstream effects on

histone deacetylases (HDACs), cell adhesion molecules, and the unfolded protein response

(UPR).

Proteasome Inhibition and HDAC Downregulation
Unlike bortezomib, which primarily targets the β5 subunit of the 20S proteasome, K-7174
inhibits all three catalytic subunits.[5] A key anti-myeloma mechanism involves the

transcriptional repression of class I HDACs (HDAC1, -2, and -3). This occurs through a specific

signaling cascade initiated by the activation of caspase-8, which in turn leads to the

degradation of the transcription factor Sp1. As Sp1 is a primary transactivator for class I HDAC

genes, its degradation results in their downregulation, leading to histone hyperacetylation and

cytotoxicity in myeloma cells.[1][2][5] This pathway allows K-7174 to be effective against

bortezomib-resistant myeloma cells.[1][2]
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Caption: K-7174 signaling pathway leading to HDAC repression and anti-myeloma effects.

GATA Inhibition and Anti-Adhesion Effects
K-7174 was also developed as a GATA-specific inhibitor.[4][7] It inhibits the binding activity of

GATA transcription factors, which are implicated in the expression of various genes, including

those involved in cell adhesion.[3][7] Specifically, K-7174 suppresses the TNFα-induced

expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), a key molecule in cell adhesion-

mediated drug resistance in multiple myeloma.[5] This inhibition of VCAM-1 contributes to its

anti-tumor properties by potentially overcoming drug resistance.[3][5]
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Induction of the Unfolded Protein Response (UPR)
In certain cell types, such as glomerular podocytes, the anti-inflammatory effects of K-7174 are

linked to the induction of the Unfolded Protein Response (UPR).[4] This cellular stress

response can abrogate the induction of inflammatory mediators like monocyte chemoattractant

protein 1 (MCP-1) and inducible nitric oxide synthase (iNOS) by cytokines such as TNF-alpha.

[4]
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Caption: K-7174 induces UPR, which suppresses cytokine-mediated inflammatory responses.

Pharmacological Data
The biological activity of K-7174 has been quantified in various in vitro and in vivo models.

In Vitro Activity
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Target/Assay Cell Line IC₅₀ Value Conditions

VCAM-1 Expression - 14 µM 1 hour incubation

TNFα-induced VCAM-

1 mRNA
- 9 µM 1 hour incubation

GATA Binding Activity - - Inhibited at 2.5-30 µM

MM Cell Growth KMS12-BM ~1 µM 72 hour incubation

MM Cell Growth RPMI8226 ~2 µM 72 hour incubation

MM Cell Growth U266 ~4 µM 72 hour incubation

Data sourced from MedchemExpress and supplementary figures from related publications.[3]

[5]

In Vivo Efficacy
Animal Model Dosage & Administration Outcome

Murine Myeloma Xenograft 75 mg/kg; i.p. daily for 14 days
Significant inhibition of tumor

growth

Murine Myeloma Xenograft
50 mg/kg; p.o. daily for 14

days

Significant inhibition of tumor

growth (more effective than

i.p.)

MRL/lpr Mice (Lupus Model)
30 mg/kg; i.p. 3 times/week for

6 weeks

Improved lupus-like symptoms,

inhibited IgG and C3

deposition in kidneys

Data sourced from MedchemExpress and NIH publications.[3][5]

Experimental Protocols
The following are summaries of key experimental methodologies used to characterize K-7174.

Cell Viability and Proliferation (MTT Assay)
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Cell Plating: Multiple myeloma (MM) cell lines (e.g., RPMI8226, U266) are seeded in 96-well

plates.

Treatment: Cells are treated with various concentrations of K-7174 or a vehicle control (e.g.,

DMSO).

Incubation: The plates are incubated for a specified period, typically 72 hours.

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is

added to each well and incubated to allow for the formation of formazan crystals by

metabolically active cells.

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve

the formazan crystals.

Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g.,

450 nm or 570 nm). The IC₅₀ value is calculated from the dose-response curve.

Apoptosis Detection (Annexin-V Staining)
Cell Culture and Treatment: Primary MM cells or cell lines are cultured in the presence or

absence of K-7174 for a designated time (e.g., 48 hours).

Cell Harvesting: Cells are harvested and washed with a binding buffer.

Staining: Cells are resuspended in the binding buffer and stained with Annexin V (typically

conjugated to a fluorophore like FITC) and a viability dye like Propidium Iodide (PI).

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-

negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are

late apoptotic or necrotic.

Chromatin Immunoprecipitation (ChIP) Assay
Cross-linking: MM cells treated with K-7174 or a vehicle are treated with formaldehyde to

cross-link proteins to DNA.
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Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into smaller

fragments using sonication.

Immunoprecipitation: The chromatin suspension is incubated with an antibody specific to the

protein of interest (e.g., anti-Sp1) or a control IgG antibody. The antibody-protein-DNA

complexes are pulled down using protein A/G beads.

Reverse Cross-linking: The cross-links are reversed by heating, and the proteins are

digested with proteinase K.

DNA Purification: The DNA is purified from the immunoprecipitated sample.

PCR Analysis: The purified DNA is subjected to PCR using primers that amplify a specific

promoter region (e.g., the HDAC1 gene promoter) to determine the binding of the

transcription factor.[5]
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Caption: A generalized workflow for in vitro cell-based assays used to evaluate K-7174.

Conclusion
K-7174 is a promising therapeutic agent with a multifaceted mechanism of action that

distinguishes it from other proteasome inhibitors. Its ability to be administered orally and to

overcome bortezomib resistance highlights its clinical potential in treating multiple myeloma.[1]
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[2] Furthermore, its activity as a GATA inhibitor and an inducer of the UPR suggests broader

applications in inflammatory diseases and other cancers.[4] The detailed understanding of its

chemical structure and biological pathways provides a solid foundation for further drug

development and optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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